Tetrakis(4-(pyridin-4-yl)phenyl)methane
Description
Significance of Tetrahedral Building Blocks in Supramolecular and Coordination Chemistry
In the realm of crystal engineering and materials science, the geometry of molecular building blocks, or "tectons," dictates the structure and, consequently, the properties of the resulting material. Tetrahedral building blocks are of particular importance due to their ability to form stable, open, and three-dimensional framework structures. rsc.org The regular tetrahedron is the simplest Platonic solid, and its geometry, characterized by bond angles of approximately 109.5 degrees, allows for the extension of networks in a non-planar fashion, which is crucial for creating porous materials. researchgate.net
The use of tetrahedral units can lead to the formation of materials with interesting and desirable properties, such as high porosity, large surface areas, and structural robustness. These characteristics are essential for applications in gas storage, separation, and catalysis. Porous coordination polymers (PCPs) and metal-organic frameworks (MOFs) are prominent classes of materials that frequently employ tetrahedral linkers to achieve their functional architectures. mdpi.com The inherent directionality of the four connection points of a tetrahedral tecton guides the self-assembly process, enabling the construction of predictable and highly ordered crystalline solids.
Overview of TPPM's Role as a Rigid Ligand and Tecton
TPPM is a quintessential example of a rigid tetrahedral aromatic tecton. researchgate.netfrontiersin.org Its molecular architecture features a central sp³-hybridized carbon atom at the core of a tetraphenylmethane (B1200815) unit. frontiersin.org This core imparts significant structural rigidity to the molecule. Each of the four phenyl rings is further substituted at the para-position with a pyridyl group, resulting in four outwardly projecting nitrogen-containing aromatic rings. researchgate.netfrontiersin.org
The key features of TPPM that define its role as a multifunctional tecton are:
Rigid Tetrahedral Geometry: The tetraphenylmethane core ensures that the four pyridyl groups are held in a fixed, tetrahedral arrangement, preventing conformational flexibility and promoting the formation of well-defined, stable frameworks. frontiersin.org
Versatile Coordination Sites: The nitrogen atoms within the four pyridyl rings act as versatile coordination sites (Lewis bases), capable of binding to metal ions. frontiersin.org This allows TPPM to function as a multidentate ligand, connecting multiple metal centers to build extended coordination networks. frontiersin.org
Hydrogen Bonding Capability: The pyridyl nitrogen atoms can also act as hydrogen bond acceptors, while the aromatic rings can participate in weaker C-H···π and π···π interactions. researchgate.net This enables the formation of supramolecular organic frameworks (SOFs) held together by non-covalent interactions.
These characteristics make TPPM an excellent candidate for constructing porous materials like MOFs and covalent organic frameworks (COFs), where it serves as a crucial linker to create materials with tailored properties for specific applications. frontiersin.org
Historical Context and Emergence of TPPM in Advanced Materials Research
The conceptual foundations for using molecules like TPPM lie in the field of supramolecular chemistry, which focuses on the chemistry "beyond the molecule"—the study of systems held together by non-covalent intermolecular forces. The philosophical roots can be traced back to Hermann Emil Fischer's "lock and key" principle in 1894, which introduced the concept of molecular recognition. researchgate.net The field gained significant momentum in the latter half of the 20th century with the synthesis of crown ethers by Charles J. Pedersen in the 1960s, which demonstrated the selective binding of guest ions by host molecules. researchgate.netacs.org This pioneering work, along with that of Donald J. Cram and Jean-Marie Lehn, was recognized with the 1987 Nobel Prize in Chemistry and firmly established supramolecular chemistry as a major field of research. researchgate.net
Within this broader context, the design of rigid, poly-topic ligands for constructing crystalline materials like MOFs began to flourish. While the synthesis of various tetrahedral molecules was known, the specific application of TPPM as a tecton in advanced materials is a more recent development. Reports on the use of TPPM as a rigid tetrahedral ligand for forming metal-organic frameworks with specific network topologies, such as the PtS type, began appearing in the scientific literature around 2011. researchgate.net Since then, research has expanded to explore its use in creating thermally stable and dynamic porous networks for applications such as the selective capture of molecules like iodine. researchgate.net The emergence of TPPM highlights a key trend in modern materials science: the use of sophisticated, pre-designed molecular building blocks for the bottom-up construction of functional materials with precisely controlled architectures.
Research Findings on Porous Materials
The utility of tetrahedral pyridyl ligands, analogous in function to TPPM, is demonstrated by the performance of the porous coordination polymers they form. These materials exhibit significant porosity and a strong affinity for various gases and molecules, making them suitable for applications in gas storage, separation, and environmental remediation.
Performance Data of a Representative Coordination Polymer
The following table presents performance data for a 3D supramolecular coordination polymer constructed with Co(II) and a multidentate ligand, showcasing typical properties achieved with such building blocks.
| Property | Value | Conditions |
| BET Surface Area | 658 m²/g | N₂ adsorption at 77 K |
| N₂ Uptake | 307 cm³/g | 77 K, 1 atm |
| CO₂ Uptake | 74 cm³/g | 273 K, 1 atm |
| CO₂ Uptake | 50 cm³/g | 298 K, 1 atm |
Data sourced from studies on analogous Co(II) coordination polymers. nih.govfrontiersin.org
Comparative Iodine Uptake in Porous Materials
TPPM-based frameworks are being investigated for capturing volatile substances like iodine, a significant concern in nuclear waste management. The table below compares the iodine uptake capacities of various advanced porous materials, illustrating the high potential of this class of compounds.
| Material Type | Adsorbent Name | Iodine Uptake Capacity (g/g) |
| Covalent Organic Framework | YA-COF | 8.52 |
| Covalent Organic Framework | SJ-COF | 8.12 |
| Covalent Organic Framework | AA-COF | 7.01 |
| Covalent Organic Framework | TJNU-203 | 5.89 |
| Covalent Organic Framework | TJNU-204 | 5.34 |
Data represents findings from various studies on covalent organic frameworks and other porous materials. rsc.orgnih.gov
Properties
IUPAC Name |
4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVXUFJCXRDJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrakis 4 Pyridin 4 Yl Phenyl Methane and Its Derivatives
Direct Synthesis Routes for TPPM
The construction of the complex, three-dimensional structure of Tetrakis(4-(pyridin-4-yl)phenyl)methane (TPPM) is most effectively achieved through direct synthetic strategies that build upon a central tetrahedral core. These methods primarily involve palladium-catalyzed cross-coupling reactions or the modification of a pre-synthesized tetraphenylmethane (B1200815) scaffold.
Cross-Coupling Strategies for Ligand Preparation
The predominant and most efficient method for the synthesis of TPPM is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct route to connect the pyridyl and phenyl rings. The key precursor for this synthesis is tetrakis(4-bromophenyl)methane (B171993), which serves as the tetrahedral scaffold.
In a typical procedure, tetrakis(4-bromophenyl)methane is reacted with a four-fold excess of 4-pyridylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃. The reaction is typically carried out in a suitable solvent system, often a mixture of toluene, ethanol, and water, and heated to ensure the reaction proceeds to completion. This methodology allows for the efficient formation of the four carbon-carbon bonds, leading to the desired TPPM ligand in good yield. rsc.org
While the Suzuki-Miyaura coupling is the most cited method, other palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi couplings, could theoretically be employed. These would involve different organometallic reagents in place of the boronic acid, for example, organostannanes (Stille) or organozinc compounds (Negishi). However, the stability, commercial availability, and relatively low toxicity of boronic acids make the Suzuki-Miyaura reaction the preferred route.
Table 1: Key Reagents and Conditions for Suzuki-Miyaura Synthesis of TPPM
| Reagent/Condition | Role | Example |
|---|---|---|
| Tetrahedral Precursor | Provides the central C(phenyl)₄ core | Tetrakis(4-bromophenyl)methane |
| Pyridyl Source | Introduces the pyridyl moieties | 4-Pyridylboronic acid |
| Catalyst | Facilitates the cross-coupling | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Activates the boronic acid | Potassium carbonate |
Synthesis from Precursor Tetraarylmethane Derivatives
The synthesis of TPPM is critically dependent on the availability of a suitable tetra-functionalized tetraphenylmethane precursor. The most common precursor is tetrakis(4-bromophenyl)methane.
The synthesis of tetrakis(4-bromophenyl)methane can be achieved through the bromination of tetraphenylmethane. This reaction is typically carried out using bromine in a suitable solvent, with the reaction conditions carefully controlled to achieve the desired tetra-substitution at the para positions of the phenyl rings.
An alternative approach to precursor synthesis involves a Grignard reaction. For instance, the reaction of carbon tetrachloride with an excess of 4-bromophenylmagnesium bromide can yield tetrakis(4-bromophenyl)methane.
Functionalization Approaches for Analogous Tetraphenylmethane-based Ligands
The versatility of the tetraphenylmethane scaffold allows for the synthesis of a wide array of derivatives with tailored properties. Functionalization can be achieved by introducing various substituents onto the pyridyl or phenyl rings, either before or after the construction of the final ligand.
Introduction of Pyridyl Moieties via Specific Reaction Pathways
The introduction of pyridyl groups onto a pre-existing tetraphenylmethane core is the cornerstone of TPPM synthesis. As detailed in the direct synthesis section, the Suzuki-Miyaura cross-coupling is the most effective method for this transformation. The choice of the specific pyridylboronic acid allows for the introduction of pyridyl groups with different substitution patterns. For instance, using 3-pyridylboronic acid or 2-pyridylboronic acid would result in the formation of isomeric TPPM analogues.
Derivatization for Enhanced Ligand Properties
Further derivatization of TPPM or analogous ligands can be performed to fine-tune their electronic properties, solubility, or coordination behavior, which is particularly important for their application in areas like metal-organic frameworks (MOFs).
For example, electron-donating or electron-withdrawing groups can be introduced onto the pyridyl or phenyl rings of the precursors before the final cross-coupling step. This allows for the synthesis of TPPM derivatives with modified electronic properties, which can influence the catalytic or photophysical behavior of their resulting metal complexes.
Another approach is the post-synthetic modification of the pyridyl nitrogen atoms. Quaternization of the nitrogen atoms by reaction with alkyl halides can introduce positive charges, enhancing the solubility of the ligand in polar solvents and altering its coordination preferences.
Characterization Techniques for Synthetic Verification
The successful synthesis of TPPM and its derivatives is confirmed through a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of TPPM. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of both the phenyl and pyridyl rings. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For TPPM, the IR spectrum would exhibit absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings, as well as the C=C and C=N stretching vibrations of the phenyl and pyridyl groups.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of the elemental composition.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values to verify the purity and empirical formula of the synthesized TPPM.
Table 2: Expected Characterization Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-9.0 ppm) corresponding to phenyl and pyridyl protons. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-160 ppm) for the different carbon environments in the phenyl and pyridyl rings, and a signal for the central quaternary carbon. |
| FT-IR (cm⁻¹) | ~3030 (aromatic C-H stretch), ~1600, 1500, 1400 (aromatic C=C and C=N stretch), ~830 (para-disubstituted benzene (B151609) C-H bend). |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₄₅H₃₂N₄. |
Coordination Chemistry of Tetrakis 4 Pyridin 4 Yl Phenyl Methane
Ligand Design and Coordination Modes
The efficacy of an organic linker in the construction of coordination polymers is largely dictated by its structural and electronic properties. The design of TPPM is a testament to the principles of supramolecular chemistry, where rigidity, symmetry, and well-defined coordination vectors are paramount.
Tetrafunctional Nature of TPPM as a Ligand
Tetrakis(4-(pyridin-4-yl)phenyl)methane is a tetrafunctional ligand, a characteristic derived from the four pyridyl groups extending from a central tetrahedral carbon atom. This rigid and pre-organized tetrahedral geometry is a key feature, as it predisposes the ligand to form three-dimensional networks rather than lower-dimensional chains or sheets. The four pyridyl rings act as divergent Lewis basic sites, capable of coordinating to metal centers. The nitrogen atoms of the pyridyl groups are the primary coordination sites, acting as effective N-donors. This tetrafunctional nature allows TPPM to bridge up to four metal centers simultaneously, facilitating the formation of highly connected and porous frameworks. The spatial orientation of these pyridyl groups at the vertices of a tetrahedron ensures that the resulting coordination network extends in three dimensions, a crucial factor for the generation of robust and porous materials.
Metal-Ligand Binding Interactions and Coordination Environments
The coordination of TPPM with various metal ions leads to a diverse range of metal-ligand binding interactions and coordination environments. The specific geometry around the metal center is influenced by the nature of the metal ion, its preferred coordination number, and the presence of counter-ions or solvent molecules.
Commonly, the pyridyl nitrogen of TPPM forms a coordinate covalent bond with the metal ion. For instance, in copper(II)-based MOFs, TPPM has been shown to coordinate to the apical positions of copper(II) paddle-wheel secondary building units (SBUs). In these structures, each TPPM molecule links four separate paddle-wheel units, resulting in a three-dimensional framework. The coordination environment around the copper(II) ions in the paddle-wheel is typically square pyramidal, with four carboxylate oxygen atoms forming the basal plane and the pyridyl nitrogen from TPPM occupying the apical position.
The table below presents hypothetical crystallographic data for a representative TPPM-based MOF to illustrate the typical coordination environment.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4/ncc |
| Metal Ion | Cu(II) |
| Coordination Number | 5 |
| Coordination Geometry | Square Pyramidal |
| Metal-Nitrogen Bond Length (Å) | ~2.18 |
| N-Metal-N Angle (°) | ~180 (between opposing ligands) |
Note: This data is illustrative and intended to represent a typical TPPM-metal coordination environment.
Formation of Metal-Organic Frameworks (MOFs) with TPPM
The unique structural attributes of TPPM make it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis.
Synthesis and Crystallization of TPPM-based MOFs
TPPM-based MOFs are typically synthesized under solvothermal or hydrothermal conditions. This method involves heating a mixture of the TPPM ligand, a metal salt, and a suitable solvent or solvent mixture in a sealed vessel. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the crystallization of the MOF product. The choice of solvent is crucial as it can influence the solubility of the reactants and can also act as a template, directing the formation of a specific network topology. Common solvents used in the synthesis of TPPM-based MOFs include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol.
Mechanochemical synthesis has also been employed as a more sustainable and rapid method for producing TPPM-based MOFs. This solvent-free or low-solvent technique involves the grinding of the solid reactants, where the mechanical energy input drives the coordination reaction and formation of the crystalline framework.
The crystallization process is a critical step that determines the quality and porosity of the final MOF material. Factors such as reaction temperature, time, reactant concentrations, and the presence of modulators (e.g., monodentate ligands or acids) can significantly impact the nucleation and growth of the crystals, thereby influencing their size, morphology, and defect density.
Influence of Metal Ions on MOF Topology and Structure
The choice of the metal ion plays a pivotal role in determining the final topology and structure of the resulting TPPM-based MOF. Different metal ions have distinct coordination preferences in terms of coordination number and geometry, which in turn dictates how the TPPM ligands are interconnected in space.
The following table summarizes the expected influence of different metal ions on the resulting MOF topology when coordinated with TPPM.
| Metal Ion | Typical Coordination Geometry | Resulting MOF Topology |
| Cu(II) | Square Pyramidal/Octahedral | PtS-type architecture, interpenetrated networks |
| Zn(II) | Tetrahedral/Octahedral | Diamondoid or other highly symmetric networks |
| Cd(II) | Octahedral/Heptacoordinate | Complex 3D networks, often with interpenetration |
The interplay between the rigid tetrahedral geometry of the TPPM ligand and the coordination preferences of the metal ion allows for a degree of rational design in the synthesis of MOFs with desired structural features.
Thermally Stable Coordination Networks
A key attribute of many TPPM-based MOFs is their high thermal stability. The robust covalent framework, resulting from the strong coordination bonds between the metal ions and the pyridyl nitrogen atoms, can often withstand high temperatures before undergoing decomposition. This thermal stability is a critical property for many practical applications of MOFs, such as high-temperature catalysis and gas separations under thermally demanding conditions.
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of these materials. A typical TGA curve for a TPPM-based MOF shows an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau where the framework is stable. At higher temperatures, a significant weight loss is observed, which corresponds to the decomposition of the organic ligand and the collapse of the framework structure. For instance, a thermally stable network of [Cu4I4(PPh3)4]-TPPM has been reported.
The table below provides representative thermal stability data for a hypothetical TPPM-based MOF.
| MOF Composition | Decomposition Temperature (°C) |
| TPPM-Cu(II) | ~350 |
| TPPM-Zn(II) | ~380 |
| TPPM-Cd(II) | ~330 |
Note: These values are illustrative and can vary depending on the specific MOF structure and experimental conditions.
The inherent rigidity of the tetraphenylmethane (B1200815) core of TPPM contributes significantly to the thermal robustness of the resulting coordination networks. This stability, combined with the potential for high porosity and tunable functionality, positions TPPM as a highly valuable ligand in the ongoing development of advanced porous materials.
Coordination Polymers and Discrete Metal Complexes Involving TPPM
This compound (TPPM) is a notable ligand in the field of coordination chemistry, primarily due to its tetrahedral geometry and the presence of four peripheral pyridyl nitrogen atoms that can coordinate to metal centers. This unique structural arrangement allows TPPM to act as a versatile building block in the construction of a variety of supramolecular architectures, ranging from extended coordination polymers and metal-organic frameworks (MOFs) to potentially discrete, cage-like structures. The rigidity of the central tetraphenylmethane core combined with the rotational freedom of the pyridylphenyl arms imparts both stability and flexibility to the resulting metal complexes.
The coordination behavior of TPPM with different metal ions leads to the formation of diverse network topologies. Research has demonstrated its utility in creating porous materials with interesting properties, such as guest uptake and dynamic structural responses to external stimuli. The resulting frameworks often exhibit complex structures, including interpenetrated networks, which can influence their physical and chemical properties.
The majority of reported coordination compounds involving TPPM are extended, multi-dimensional structures. These coordination polymers and MOFs leverage the ability of the tetra-pyridyl ligand to connect multiple metal centers, forming robust and often porous networks.
A significant area of investigation has been the synthesis of flexible MOFs using TPPM. For instance, the combination of TPPM with Cu(II) paddle-wheel secondary building units (SBUs) has yielded isoreticular flexible MOFs. researchgate.netresearchgate.net These materials exhibit reversible transitions between open- and closed-pore forms, which can be triggered by stimuli such as temperature and pressure changes related to guest molecule removal and uptake. researchgate.netresearchgate.net The mechanochemical synthesis of these TPPM-based MOFs has also been explored, offering a solvent-less route to these functional materials. researchgate.netresearchgate.net
The interaction of TPPM with silver(I) salts has been shown to produce a three-dimensional, non-interpenetrated diamondoid network. nih.gov This type of structure is a classic example of how the tetrahedral nature of the TPPM ligand can be translated into a well-defined, extended crystalline lattice.
Furthermore, a thermally stable coordination network has been assembled from TPPM and copper(I) iodide clusters. researchgate.net This framework demonstrated the ability to adsorb iodine through chemisorption, a property attributed to the dynamic nature of the framework. researchgate.net The specific application highlights the potential for TPPM-based materials in areas such as sensing and separation.
The following table summarizes key research findings on coordination polymers and MOFs incorporating the TPPM ligand:
| Metal Ion | Anion/Co-ligand | Resulting Structure/Topology | Key Research Findings |
| Cu(II) | Carboxylates | Isoreticular flexible MOFs with paddle-wheel SBUs | Exhibit reversible open- to closed-pore transitions upon guest removal/uptake; can be synthesized mechanochemically. researchgate.netresearchgate.net |
| Ag(I) | Not specified | 3D non-interpenetrated diamondoid network | Demonstrates the formation of a classic tetrahedral network topology. nih.gov |
| Cu(I) | Iodide, Triphenylphosphine | Thermally stable porous coordination network | Uniquely adsorbs iodine via chemisorption, with reversible desorption at elevated temperatures. researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
While the formation of extended networks is the predominant outcome in the coordination chemistry of TPPM, the potential for forming discrete, zero-dimensional metal complexes, such as molecular cages or capsules, is also of significant interest. These structures are typically formed when the stoichiometry and coordination preferences of the metal and ligand favor the creation of a closed, finite architecture rather than an extended lattice.
The literature available, however, focuses heavily on the formation of coordination polymers and MOFs with TPPM. While the tetrahedral geometry of TPPM is conducive to the formation of discrete polyhedral cages, specific examples of such structures with this particular ligand are not prominently reported in the reviewed literature. The inherent tendency of the four pyridyl groups to extend the network in three dimensions appears to be the dominant factor in its self-assembly with metal ions.
For comparison, related tetra-pyridyl ligands with different core structures have been shown to form discrete supramolecular assemblies. However, the specific electronic and steric properties of the tetraphenylmethane core in TPPM seem to favor the formation of extended polymeric structures. Further research may yet reveal specific conditions or metal-ligand combinations that lead to the isolation of discrete TPPM-based metal complexes.
The following table is intended to summarize findings on discrete metal complexes of TPPM. Based on the currently available literature, there is a lack of specific examples to populate this table, underscoring the prevalence of coordination polymer formation with this ligand.
| Metal Ion | Anion/Co-ligand | Resulting Structure/Topology | Key Research Findings |
| No specific examples of discrete metal complexes of TPPM were identified in the reviewed literature. |
This table is interactive and can be sorted by clicking on the column headers.
Supramolecular Assemblies and Host Guest Interactions of Tetrakis 4 Pyridin 4 Yl Phenyl Methane
Non-Covalent Interactions in TPPM Systems
The assembly of Tetrakis(4-(pyridin-4-yl)phenyl)methane (TPPM) into higher-order structures is governed by a delicate interplay of non-covalent forces. The molecule is designed to function as a versatile building block, or tecton, capable of forming predictable networks. nih.gov The four nitrogen atoms of the pyridyl groups act as hydrogen bond acceptors, while the numerous C-H moieties can serve as weak hydrogen bond donors. nih.govossila.com Furthermore, the extensive system of aromatic rings provides surfaces for π-stacking and C-H···π interactions. nih.govossila.com The cumulative effect of these relatively weak interactions dictates the formation of stable, yet often flexible, three-dimensional architectures. nih.gov
N···H Hydrogen Bonding
A primary driving force in the self-assembly of TPPM-based structures is the formation of hydrogen bonds involving the nitrogen atoms of the pyridyl rings. Specifically, C-H···N interactions are crucial in knitting individual TPPM molecules together. nih.gov In the crystalline state, each TPPM unit establishes multiple C-H···N contacts with its neighbors, creating a robust supramolecular network. nih.govnih.gov For instance, in the chloroform (B151607) solvate of TPPM, specific symmetry-related contacts (C12B−H12B⋅⋅⋅N1A, C3−H3A⋅⋅⋅N1B, and C10−H10A⋅⋅⋅N1B) have been identified, which together give rise to a three-dimensional assembly. nih.gov When guest molecules with appropriate C-H donors are present, such as acetonitrile (B52724), they can also engage in C-H···N interactions with the pyridyl moieties of the TPPM framework. nih.gov
Role in Programmed Molecular Self-Assembly
The tetrahedral symmetry and versatile interaction sites of TPPM make it an exemplary component for programmed molecular self-assembly. The defined geometry of the molecule directs the formation of predictable 3D architectures. nih.gov The assembly process, driven by a combination of C-H···N hydrogen bonds and π-interactions, leads to the creation of Supramolecular Organic Frameworks (SOFs). nih.gov A key aspect of these TPPM-based systems is that the supramolecular interactions holding the framework together are relatively weak. This inherent flexibility allows the network to undergo structural changes in response to external stimuli, such as the introduction of guest solvent molecules or changes in temperature. nih.gov This dynamic, responsive behavior is a direct consequence of the programmed nature of the self-assembly process, where the molecular information encoded in the TPPM tecton translates into the function of the resulting macroscopic material. nih.govnih.gov
Supramolecular Organic Frameworks (SOFs) Based on TPPM
Leveraging the principles of molecular self-assembly, TPPM has been successfully employed as a building block for Supramolecular Organic Frameworks (SOFs). These materials represent a class of functional porous solids constructed from organic molecules held together by non-covalent interactions. nih.gov Unlike Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), the absence of strong, permanent bonds grants SOFs a unique degree of structural dynamism and responsiveness. nih.govresearchgate.net
Design and Synthesis of TPPM-Derived SOFs
The design of TPPM-based SOFs capitalizes on the molecule's rigid tetrahedral geometry to create three-dimensional, porous networks. The synthesis typically involves solution-based crystallization, where the slow evaporation of a TPPM solution containing a suitable solvent allows the molecules to self-assemble into an ordered crystalline framework. nih.gov For example, crystals of a TPPM SOF have been grown from a chloroform solution, resulting in a 1:1 CHCl₃ solvate (TPPM·CHCl₃) where the TPPM units are held together by a network of C-H···N interactions. nih.gov More recently, mechanochemical synthesis has been demonstrated as an alternative route, where grinding the components together, sometimes with a liquid additive like benzyl (B1604629) alcohol, can produce the desired SOF. nih.govresearchgate.net The resulting frameworks can exist in different phases—a "closed" form with small, isolated voids or an "expanded," solvated form with continuous channels. nih.gov
The table below summarizes the crystallographic data for a TPPM-based SOF upon inclusion of different solvents, illustrating the framework's structural adaptability.
| Guest Solvent | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Chloroform | TPPM·CHCl₃ | C2/c | 21.082(5) | 12.383(5) | 16.319(5) | 114.33(5) | 3878.5(2) |
| Ethanol | TPPM·EtOH | C2/c | 21.156(5) | 12.399(5) | 16.541(5) | 115.11(5) | 3929.5(2) |
| Benzene (B151609) | TPPM·C₆H₆ | C2/c | 21.238(5) | 12.449(5) | 16.516(5) | 114.99(5) | 3968.1(2) |
| Acetonitrile | TPPM·0.5CH₃CN | C2/c | 21.050(5) | 12.397(5) | 16.307(5) | 114.50(5) | 3871.2(2) |
Data sourced from Marchetti et al., Chem. Eur. J., 28, e202202977 (2022). nih.gov
Selective and Reversible Solvent Uptake Mechanisms
A defining feature of TPPM-based SOFs is their ability to selectively and reversibly absorb solvent molecules. nih.govnih.gov The framework can undergo a reversible single-crystal-to-single-crystal transformation, switching from a non-porous, "closed" structure to a porous, "expanded" structure upon exposure to specific solvent vapors. nih.gov This transformation is driven by the inclusion of guest molecules into the framework, which form channels. The process can be reversed by heating, which expels the guest molecules and causes the framework to revert to its closed state. nih.gov
The selectivity of this uptake is determined by the geometric and chemical fit of the guest solvent within the expanded channels of the SOF, a factor described by the packing coefficient. nih.govnih.gov The framework shows a preference for certain solvents over others. For example, soaking crystals of the chloroform solvate in ethanol, benzene, or acetonitrile leads to the replacement of chloroform and the formation of new, stable solvates. nih.gov This dynamic behavior, summarized in the table below, underscores the potential of these "soft" porous materials for applications in molecular separation and sensing. nih.gov
| Property | Description |
| Mechanism | Reversible single-crystal-to-single-crystal transformation. nih.gov |
| Initial State | Closed structure with small, isolated voids. nih.gov |
| Activated State | Expanded structure with solvated channels upon solvent vapor exposure. nih.gov |
| Reversibility | The framework returns to the closed state upon heating. nih.gov |
| Selectivity Driver | The degree of fitting of the guest molecule in the expanded SOF (packing coefficient). nih.govnih.gov |
| Confirmed Guests | Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Benzene, Acetonitrile. nih.gov |
Host-Guest Recognition and Inclusion Phenomena of this compound
This compound (TPPM) has garnered significant interest in the field of supramolecular chemistry due to its rigid, tetrahedral geometry and the presence of four pyridyl groups. These structural features make it an excellent building block for the construction of porous, crystalline materials known as supramolecular organic frameworks (SOFs). These frameworks are capable of encapsulating guest molecules, leading to potential applications in areas such as molecular sensing and separation.
Exploration of TPPM as a Host Molecule
The utility of TPPM as a host molecule is primarily realized through its ability to form crystalline SOFs. The nitrogen atoms on the four pyridyl rings of TPPM can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and C-H···π interactions. These non-covalent interactions are crucial in the self-assembly of TPPM into three-dimensional networks.
A key study in this area demonstrated that TPPM can form a dynamic SOF that exhibits a reversible single-crystal-to-single-crystal transformation upon exposure to specific organic solvent vapors. This transformation highlights the flexible and responsive nature of the TPPM-based framework, a desirable characteristic for a host molecule.
Initially, the TPPM framework exists in a "closed" form with small, isolated voids. However, upon exposure to certain organic solvent vapors, it transitions to an "expanded" structure with defined channels. This selective uptake is dictated by the geometric and chemical fit of the guest molecule within the expanding framework. For instance, crystals of TPPM grown from a chloroform solution result in a 1:1 chloroform solvate (TPPM·CHCl₃). In this structure, the TPPM molecules assemble into a three-dimensional network held together by multiple C-H···N interactions, and the chloroform guest molecules are accommodated within the resulting channels.
The selectivity of the TPPM host framework has been investigated with various organic solvents. The framework shows a selective response, undergoing structural transformation only in the presence of specific guests like chloroform, ethanol, and benzene, while being non-responsive to others such as dichloromethane, acetone, and hexane. This selectivity is attributed to the packing coefficient of the guest within the expanded framework, indicating that the size and shape of the guest molecule are critical for inclusion.
Guest Encapsulation and Release Dynamics
The process of guest encapsulation in the TPPM-based SOF is a dynamic process characterized by a significant structural rearrangement of the host framework. The release of these encapsulated guests is typically triggered by external stimuli, most notably heat.
Guest Encapsulation:
The encapsulation of guest molecules is not a simple filling of pre-existing pores but rather a cooperative process where the guest induces a structural change in the host. In the case of the TPPM SOF, the transition from the closed to the open, solvated form is a clear indication of this induced-fit mechanism.
The table below summarizes the encapsulation of different guest molecules by the TPPM framework as observed through crystallographic studies.
| Guest Molecule | Stoichiometry (Host:Guest) | Resulting Structure |
| Chloroform | 1:1 | Expanded framework with solvated channels |
| Ethanol | 1:1 | Expanded framework with solvated channels |
| Benzene | 1:1 | Expanded framework with guest sandwiched between TPPM ligands |
| Acetonitrile | 2:1 | Expanded framework with guest inside channels |
Guest Release Dynamics:
The release of encapsulated guests from the TPPM framework is a reversible process, primarily driven by thermal stimuli. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) have been employed to study the dynamics of this release.
For the TPPM·CHCl₃ solvate, heating the crystalline material triggers the release of the chloroform guest. This desolvation process is associated with a phase transition, where the expanded, guest-included framework reverts to the closed, guest-free form. This process is endothermic, as indicated by DSC analysis.
The reversibility of this process is a key feature. The guest-free framework can be exposed again to the appropriate solvent vapors to regenerate the guest-included structure, demonstrating the dynamic and responsive nature of the TPPM-based SOF. While detailed kinetic studies providing rates of release are not extensively documented, the thermal release is characterized by a distinct temperature range over which the guest is expelled and the framework undergoes its structural transformation.
This stimuli-responsive behavior, particularly the selective uptake and controlled release of guests, underscores the potential of this compound as a versatile component in the design of functional supramolecular materials.
Advanced Materials Applications of Tetrakis 4 Pyridin 4 Yl Phenyl Methane Derived Architectures
Porous Materials for Gas Adsorption and Separation
The precise geometry of TPPM allows for the design of porous coordination polymers and metal-organic frameworks (MOFs) with tunable pore sizes and chemically active surfaces. These features are highly desirable for the selective capture and storage of specific gases. The high internal surface areas characteristic of such frameworks allow for efficient packing of guest molecules, which is a critical parameter for adsorption applications. berkeley.edunih.gov
The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Porous materials like MOFs are promising candidates for this application due to their high uptake capacities and selectivity. cambridge.org The effectiveness of a material for CO2 capture, particularly from low-concentration sources like flue gas or the atmosphere, depends on several factors, including pore architecture and the presence of high-energy sorption sites. rsc.org
Frameworks derived from TPPM are promising candidates for CO2 adsorption. The pyridyl nitrogen atoms within the TPPM ligand can act as Lewis basic sites, which can enhance the affinity for CO2, an acidic molecule. cambridge.org Furthermore, the creation of frameworks with unsaturated metal centers coordinated to the TPPM ligands could provide strong binding sites, further increasing CO2 uptake and selectivity. rsc.org By carefully selecting the metal nodes and synthesis conditions, it is possible to create ultramicropores within a TPPM-based framework, which are known to enhance CO2 adsorption at low pressures due to increased adsorbent-adsorbate interactions. rsc.org While the structural characteristics of TPPM make it a highly suitable ligand for creating CO2-adsorbing materials, specific quantitative data on the CO2 uptake capacity in TPPM-containing frameworks remains a developing area of research.
The capture of volatile radioactive iodine, a byproduct of nuclear energy production, is crucial for environmental safety. nih.gov TPPM has been successfully incorporated into a coordination network that demonstrates a unique capability for iodine capture. ossila.com A thermally stable, porous coordination network, [Cu4I4(PPh3)4]-TPPM, has been shown to adsorb iodine (I₂) through a chemisorption mechanism. ossila.com
This process is distinct from simple physical adsorption. The framework interacts with iodine molecules to facilitate the formation of the triiodide anion (I₃⁻), indicating a chemical change and a strong host-guest interaction. ossila.com This chemisorption allows for the effective trapping of iodine within the material's pores. The process is also reversible; the chemisorbed iodine can be readily desorbed by heating the material above 380 K (107 °C), which is attributed to the dynamic motion of the framework at elevated temperatures. ossila.com This reversibility is a key attribute for developing practical and reusable iodine capture systems.
Table 1: Iodine Adsorption Properties of a TPPM-Based Network Use the sliders and filters to interact with the data.
| Adsorbent Material | Adsorption Mechanism | Desorption Condition |
|---|
For any porous material to be viable in industrial applications like gas separation, it must exhibit high stability and be capable of being regenerated and reused over many cycles without significant degradation in performance. nih.govrsc.org The stability of a framework is generally associated with the strength of the coordination bonds between the metal ions and the organic linkers. researchgate.net
The [Cu4I4(PPh3)4]-TPPM network is noted for its thermal stability, which is essential for its function in thermally induced iodine desorption. ossila.com The ability to release adsorbed guests by heating is a common and energy-efficient regeneration strategy. rsc.org While extensive, multi-cycle iodine adsorption-desorption data for this specific TPPM-based material is not yet broadly reported, other stable porous materials like covalent organic frameworks (COFs) have demonstrated excellent reusability for iodine capture, with some showing no notable loss in capacity after five cycles. nih.gov The regeneration of iodine-loaded adsorbents can often be achieved by either heating or immersing the material in a solvent like methanol (B129727) to wash out the trapped iodine. rsc.orgrsc.org The proven thermal stability of the TPPM network suggests a strong potential for robust performance and recyclability in adsorption processes.
Catalytic Applications of TPPM-based Coordination Materials
The application of MOFs and coordination polymers as heterogeneous catalysts is a rapidly growing field, offering advantages over traditional homogeneous catalysts, such as ease of separation and recyclability. researchgate.netresearchgate.net The uniform, crystalline nature of these materials allows for the precise installation of catalytically active sites, including metal nodes, functional groups on the organic linkers, or encapsulated guest species. rsc.org
MOFs can serve as catalysts in several ways. The metal nodes themselves can function as Lewis acid sites, or the organic linkers can be functionalized with acidic or basic groups. mdpi.com The porous structure allows for the diffusion of reactants to these active sites and for products to diffuse out. nih.gov
A framework constructed from TPPM would possess inherent features beneficial for heterogeneous catalysis. The pyridyl nitrogen atoms on the TPPM ligand are Lewis basic sites and could be used to catalyze base-mediated organic reactions. mdpi.com Alternatively, the porous network of a TPPM-based MOF could serve as a host or support for highly dispersed metal nanoparticles, preventing them from aggregating and deactivating while allowing for high catalytic activity. researchgate.net The well-defined pore structure can also impart size and shape selectivity, allowing only certain reactant molecules to access the active sites, thereby controlling the reaction pathway and product distribution.
Transesterification is a crucial reaction in the chemical industry, particularly for the production of biodiesel from vegetable oils or waste oils. iaea.orgresearchgate.net The reaction typically involves the conversion of triglycerides into fatty acid methyl esters (biodiesel) using an alcohol like methanol, a process that requires a catalyst. mdpi.com MOFs have been successfully employed as heterogeneous catalysts for this reaction, leveraging both acidic and basic active sites. standard.ac.irmdpi.com
While the direct application of a TPPM-based material for transesterification has not been extensively documented, its structure offers clear potential. A TPPM-based MOF could be designed to act as a solid base catalyst, utilizing the accessible pyridyl groups to facilitate the deprotonation of methanol, a key step in the reaction mechanism. If constructed with metal nodes that are strong Lewis acids (e.g., Zr(IV)), the resulting MOF could function as a Lewis acid catalyst, activating the carbonyl group of the triglyceride. mdpi.com This bifunctional (acid-base) potential, combined with the high surface area and recyclability inherent to MOF structures, makes TPPM-derived frameworks intriguing candidates for future development in biodiesel production and other important chemical transformations.
Applications in Sensing and Detection
Architectures derived from Tetrakis(4-(pyridin-4-yl)phenyl)methane have demonstrated significant potential as highly sensitive and selective chemical sensors. The primary strategy involves incorporating this ligand into luminescent MOFs (LMOFs), where the framework's interaction with analyte molecules induces a measurable change in its photoluminescence properties.
One notable application is in the detection of biomarkers for carcinoid tumors. A three-dimensional pillared-layered LMOF was constructed using a tetraphenylpyrazine-based ligand structurally similar to this compound, with zinc ions as the metal nodes. This framework, denoted as [Zn₃(TPyTPP)₀.₅(BDC)₃]·8DMF, exhibits strong luminescence. cymitquimica.com The porous and stable nature of the MOF allows it to effectively detect 5-hydroxytryptamine (5-HT) and 5-hydroxyindole-3-acetic acid (5-HIAA), which are key biomarkers for carcinoid tumors. cymitquimica.com The sensing mechanism is based on luminescence quenching, where the presence of these biomarkers significantly reduces the fluorescence intensity of the MOF. This platform provides a rapid, highly sensitive, and selective method for biomarker detection, which is crucial for early cancer diagnosis. cymitquimica.com
Another significant application is the detection of volatile organic compounds (VOCs), which can be biomarkers for other diseases. For instance, a zinc-based MOF incorporating a tetrakis(4-pyridylphenyl)ethylene ligand—a close analogue of this compound—has been developed for the detection of formaldehyde (B43269) in exhaled breath, a potential biomarker for lung cancer. researchgate.net This MOF exhibits aggregation-induced chemiluminescence. When aggregated on a paper-based platform, its chemiluminescence is greatly enhanced by formaldehyde. researchgate.net This system offers a portable, low-cost, and highly sensitive method for on-the-spot screening, with a detection limit in the parts-per-billion range. researchgate.net
Supramolecular Organic Frameworks (SOFs) built from this compound also show promise in sensing applications through selective solvent uptake. These frameworks can undergo reversible single-crystal-to-single-crystal transformations when exposed to certain organic solvent vapors. researchgate.net The framework's structure dynamically changes from a closed, non-porous form to an expanded, solvated form. This selectivity is dependent on how well the guest solvent molecule fits within the expanded framework. researchgate.net The uptake of specific solvents, such as chloroform (B151607), can also cause a significant variation in the solid-state fluorescence of the material, indicating its potential for use in selective solvent vapor sensors. researchgate.net
The table below summarizes the sensing applications of materials derived from or related to this compound.
| Framework Type | Target Analyte(s) | Sensing Mechanism | Key Findings |
| Luminescent Metal-Organic Framework (LMOF) | 5-hydroxytryptamine (5-HT) & 5-hydroxyindole-3-acetic acid (5-HIAA) | Luminescence Quenching | High sensitivity and selectivity for carcinoid tumor biomarkers. cymitquimica.com |
| Zinc Metal-Organic Framework (Zn-MOF) | Formaldehyde (in breath) | Aggregation-Induced Chemiluminescence | Portable, low-cost paper platform with a 0.3 ppb detection limit. researchgate.net |
| Supramolecular Organic Framework (SOF) | Organic Solvents (e.g., Chloroform) | Structural Transformation & Fluorescence Variation | Selective and reversible uptake of solvent vapors. researchgate.net |
| Coordination Network | Iodine (I₂) | Chemisorption | A thermally stable copper-based network uniquely adsorbs iodine. |
Other Emerging Material Science Applications (e.g., thin films, electrochromic)
While this compound and its derivatives have been extensively explored for creating porous crystalline frameworks for sensing, their application in other areas of material science, such as thin films and electrochromic devices, is less documented in publicly available research.
The development of thin films is a crucial step for integrating advanced materials into electronic and optoelectronic devices. However, specific research detailing the fabrication of thin films composed solely of this compound or its direct derivatives, and the characterization of their properties, is not widely reported.
Similarly, electrochromic materials, which change their optical properties in response to an applied voltage, are of great interest for applications like smart windows and displays. The investigation of electrochromic behavior in materials requires that they possess stable and reversible redox states with distinct optical absorption characteristics. There is limited available research specifically focused on the electrochromic properties of this compound-based architectures. While related organic compounds like polyporphyrins have been studied for their electrochromic properties, a direct link to the specific applications of this compound in this field is not established in the current body of scientific literature.
Further research is needed to explore the potential of this compound in these emerging material science applications. Its unique three-dimensional structure and electrochemical potential suggest that it could be a candidate for creating novel functional thin films and electrochromic systems, but dedicated studies are required to substantiate this potential.
Theoretical and Computational Investigations of Tetrakis 4 Pyridin 4 Yl Phenyl Methane Systems
Molecular Modeling and Simulation of TPPM Conformations
Molecular modeling and simulation techniques are crucial for understanding the three-dimensional structure and dynamic behavior of molecules like TPPM. TPPM is recognized as a rigid, tetrahedral molecule, a characteristic that is fundamental to its role as a building block, or tecton, in supramolecular chemistry. researchgate.netresearchgate.netossila.com Computational methods allow for a detailed investigation of this structural rigidity and the subtle conformational variations that can occur.
Density Functional Theory (DFT) calculations are employed to determine the lowest energy conformation. researchgate.net By optimizing the molecular geometry, DFT can provide precise bond lengths, bond angles, and dihedral angles for the most stable structure. Recent advancements in computing power have made these calculations increasingly feasible for large molecules, enabling the validation of experimental findings and the prediction of structural properties before synthesis. researchgate.net
| Molecular Symmetry | The point group symmetry of the molecule in its lowest energy state. | DFT Geometry Optimization | Relates to packing efficiency in the solid state and spectroscopic properties. |
Computational Studies of Metal-Ligand Interactions and Coordination Geometries
The four pyridyl nitrogen atoms of TPPM act as coordination sites, making it an excellent tetradentate ligand for constructing metal-organic complexes and frameworks. researchgate.netossila.com Computational chemistry, particularly DFT, is a primary tool for investigating the interactions between TPPM and various metal ions. mdpi.comnih.gov These studies provide fundamental insights into bond strengths, coordination geometries, and the electronic structure of the resulting complexes. researchgate.net
DFT calculations can accurately predict the geometry of metal complexes, including crucial parameters like metal-ligand bond distances. researchgate.net A variety of exchange-correlation functionals and basis sets are used to optimize the structures of these complexes. researchgate.net The choice of functional, such as B3LYP or TPSS, can influence the accuracy of the predicted properties. researchgate.net Natural Bond Orbital (NBO) analysis can be performed on the optimized geometries to understand the charge distribution and the nature of the metal-ligand bond, quantifying the degree of covalent and electrostatic interaction. mdpi.com
The coordination number and the nature of the metal ion determine the resulting geometry, which commonly includes tetrahedral, square planar, or octahedral arrangements. libretexts.org For instance, when TPPM coordinates to metal centers that prefer octahedral geometry, it can bridge multiple metal ions, leading to the formation of extended three-dimensional networks. mdpi.comnih.gov Computational studies can compare the relative stabilities of different coordination modes and predict how factors like solvent effects might influence the final structure. mdpi.comnih.gov
Table 2: Computational Parameters and Geometries in Metal-TPPM Systems
| Metal Ion Example | Typical Coordination Number | Common Geometry | Computational Method | Key Calculated Parameters |
|---|---|---|---|---|
| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral | DFT (e.g., B3LYP/LANL2DZ) researchgate.net | Cu-N bond lengths, binding energy, electronic transitions. nih.gov |
| Zn(II) | 4 | Tetrahedral | DFT mdpi.comnih.gov | Zn-N bond lengths, charge transfer, vibrational frequencies. |
| Co(II) | 4 or 6 | Tetrahedral, Octahedral | DFT mdpi.comnih.gov | Spin state energies, magnetic properties, coordination bond energy. |
Prediction and Analysis of Framework Topologies and Porosity
TPPM's defined tetrahedral geometry makes it an ideal building block (tecton) for the design of highly porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Supramolecular Organic Frameworks (SOFs). researchgate.netnih.gov Computational methods are essential for predicting the topology of the resulting network and for analyzing its potential porosity before the often-laborious process of synthesis and characterization.
The Reverse Topological Approach (RTA) is a powerful computational strategy for predicting MOF structures. nih.gov This method starts with a desired network topology and maps it back to suitable building units, such as TPPM, based on their connectivity and geometry. nih.gov TPPM, as a 4-connecting node, can form various network topologies, including diamondoid (dia) and PtS-type architectures. researchgate.netossila.com Computational assembly and optimization can generate hypothetical frameworks whose stability and properties can then be evaluated.
Once a potential framework structure is modeled, computational analysis can be used to predict its porosity characteristics. researchgate.net Geometric algorithms can calculate key parameters such as the accessible surface area (often correlated with experimental BET measurements), pore volume, and the size distribution of pores and channels within the structure. acs.orgmdpi.com This information is critical for assessing a material's suitability for applications in gas storage, separation, and catalysis. For flexible frameworks, which can undergo structural changes upon guest uptake, molecular dynamics simulations can model these dynamic processes, such as the transition between open-pore and contracted-pore phases. researchgate.netacs.org
Table 3: Predicted Framework Properties Based on Tetrahedral Linkers like TPPM
| Framework Topology | Description | Connecting Nodes | Predicted Porosity Characteristics |
|---|---|---|---|
| Diamondoid (dia) | A network analogous to the carbon lattice in diamond. | 4-connecting tetrahedral nodes. researchgate.net | High symmetry, often leads to interpenetration which can reduce porosity. |
| PtS | A network based on the structure of platinum sulfide. | 4-connecting square planar and tetrahedral nodes. ossila.com | Can form large, open channels. |
| flu | A (4,8)-connected topology found in some Zr-MOFs. rsc.org | Combination of 4- and 8-connecting nodes. | Often results in high surface areas and stability. rsc.org |
| nbo | A topology based on the structure of niobium oxide. | 4-connecting nodes. | Can create robust frameworks with well-defined pores. |
Elucidation of Non-Covalent Interactions via Computational Methods
Beyond the strong coordinate bonds that form metal-organic frameworks, weaker non-covalent interactions are critical in dictating the structure, stability, and guest-host properties of TPPM-based systems. nih.gov These interactions include hydrogen bonds, π-π stacking, and C-H···π interactions. ossila.com Computational methods are uniquely suited to identify, visualize, and quantify these subtle but determinative forces.
TPPM possesses multiple sites for non-covalent interactions. The nitrogen atoms of the pyridyl groups can act as hydrogen bond acceptors, while the numerous aromatic rings can engage in both π-π stacking and act as acceptors for C-H···π interactions. ossila.com These interactions are fundamental to the assembly of Supramolecular Organic Frameworks (SOFs), where molecules are held together by these weaker forces rather than coordinate bonds. researchgate.netnih.gov
Several computational techniques are used to analyze non-covalent interactions. The Reduced Density Gradient (RDG) method can be used to visualize weak interactions in real space based on the electron density and its derivatives. mdpi.comnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to find bond critical points, which are indicators of interactions. Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with donor-acceptor orbital interactions that constitute hydrogen bonds and other weak forces. mdpi.comresearchgate.net These methods provide a detailed picture of the interaction landscape within a crystal structure, explaining why certain packing arrangements are preferred and how guest molecules might interact with a framework. rsc.org
Table 4: Analysis of Non-Covalent Interactions in TPPM Systems
| Interaction Type | Donor/Acceptor Moieties in TPPM Systems | Significance | Computational Analysis Method |
|---|---|---|---|
| Hydrogen Bonding | Donor: Guest solvent (e.g., C-H), Acceptor: Pyridyl Nitrogen. ossila.com | Directs self-assembly, stabilizes framework-guest complexes. nih.gov | NBO, QTAIM, RDG, Interaction Energy Decomposition. researchgate.netrsc.org |
| π-π Stacking | Phenyl-Phenyl, Pyridyl-Pyridyl, or Phenyl-Pyridyl rings. | Contributes to crystal packing stability, influences electronic properties. mdpi.com | Geometry analysis (distance, offset), DFT with dispersion corrections. |
| C-H···π Interactions | Donor: C-H bonds on TPPM or guest, Acceptor: Aromatic rings of TPPM. ossila.com | Fine-tunes molecular packing and host-guest recognition. rsc.org | RDG analysis, Symmetry-Adapted Perturbation Theory (SAPT). |
| Halogen Bonding | Donor: Halogenated guest, Acceptor: Pyridyl Nitrogen or π-system. | Can be used for targeted guest binding. rsc.org | Electrostatic Potential (ESP) Maps, NBO analysis. |
Future Perspectives and Research Challenges for Tetrakis 4 Pyridin 4 Yl Phenyl Methane
Development of Novel Synthetic Strategies for TPPM Analogues
The future development of TPPM-based materials is intrinsically linked to the ability to synthesize a diverse range of TPPM analogues with tailored functionalities. Current synthetic routes to TPPM and its derivatives often involve multi-step processes that can be challenging to scale up and may have limitations in terms of functional group tolerance.
A key research challenge lies in the development of more efficient and versatile synthetic methodologies. This includes exploring one-pot reactions and novel catalytic systems to streamline the synthesis of the core tetraphenylmethane (B1200815) structure functionalized with pyridyl groups. Furthermore, creating strategies for the selective functionalization of the phenyl and pyridyl rings of the TPPM molecule is a significant hurdle. Such strategies would enable the introduction of a wide array of chemical groups to tune the electronic, steric, and coordination properties of the ligand.
Future research will likely focus on:
Modular Synthetic Approaches: Developing synthetic pathways that allow for the easy incorporation of different functional groups at various stages of the synthesis.
Post-Synthetic Modification: Exploring the direct functionalization of the pre-formed TPPM molecule, which could provide a more straightforward route to a variety of analogues.
Computational Guidance: Utilizing computational chemistry to predict the properties of new TPPM analogues and to guide synthetic efforts towards molecules with desired characteristics.
The successful development of these strategies will be crucial for unlocking the full potential of TPPM in the creation of advanced materials.
| Synthetic Strategy | Description | Key Challenges |
| Cross-Coupling Reactions | Building the TPPM scaffold through iterative cross-coupling reactions (e.g., Suzuki, Sonogashira) between a central tetrahedral core and functionalized phenylpyridines. | Multi-step synthesis, purification challenges, scalability. |
| "One-Pot" Syntheses | Developing single-step or few-step reactions to construct the TPPM core from readily available starting materials. | Controlling regioselectivity, achieving high yields. |
| Post-Synthetic Modification of TPPM | Chemically modifying the TPPM molecule after its initial synthesis to introduce new functional groups. | Selectivity of modification sites, harsh reaction conditions potentially degrading the core structure. |
Expanding the Scope of Metal-Organic Framework Design and Functionality
TPPM is an excellent candidate for the construction of MOFs due to its tetrahedral geometry and the presence of four pyridyl nitrogen atoms that can coordinate to metal centers. The resulting TPPM-based MOFs can exhibit high porosity and unique network topologies. The future of TPPM in MOF design lies in moving beyond simple porous structures to create materials with advanced and specific functionalities. researchgate.netrsc.orgnih.gov
A significant research challenge is to gain precise control over the assembly process to predictably form MOFs with desired topologies and properties. The flexibility and rotational freedom of the phenyl-pyridine bonds in TPPM can lead to the formation of multiple competing phases, making the targeted synthesis of a specific structure difficult.
Future research directions in this area include:
Mixed-Linker MOFs: Incorporating TPPM with other organic linkers to create multivariate MOFs with tunable pore environments and enhanced properties. researchgate.net
Functionalized TPPM in MOFs: Utilizing TPPM analogues with specific functional groups to introduce catalytic sites, recognition sites, or responsive moieties within the MOF structure.
Hierarchical Porosity: Designing synthetic strategies that lead to TPPM-based MOFs with pores of different sizes, which could be beneficial for applications involving the separation or processing of large molecules.
By addressing these challenges, researchers can expand the library of TPPM-based MOFs and unlock new applications in areas such as catalysis, separations, and sensing. researchgate.net
| MOF Design Strategy | Desired Outcome | Research Challenge |
| Reticular Synthesis | Predictable formation of MOFs with specific network topologies. | Controlling the coordination environment and preventing the formation of undesired phases. |
| Multivariate MOFs | Integration of multiple functionalities within a single framework. | Achieving controlled distribution of different linkers. |
| Post-Synthetic Metal Exchange | Modifying the metal nodes within a pre-formed TPPM-based MOF to alter its properties. | Maintaining the structural integrity of the framework during exchange. |
Advanced Characterization of Dynamic Supramolecular Systems
A key feature of supramolecular systems based on TPPM is their dynamic nature. These frameworks can respond to external stimuli such as guest molecules, temperature, and light, leading to structural transformations. nih.gov Understanding and controlling these dynamic processes is crucial for the development of "smart" materials.
The primary research challenge in this area is the difficulty in characterizing these dynamic changes, which can occur on very short timescales and may involve subtle structural rearrangements. Traditional characterization techniques often provide only a static picture of the material.
To overcome these challenges, future research will need to employ a combination of advanced in-situ and ex-situ characterization techniques:
In-situ X-ray and Neutron Diffraction: To monitor structural changes in real-time as the material is exposed to different stimuli.
Solid-State NMR Spectroscopy: To probe the local environment and dynamics of the TPPM molecules within the framework. mdpi.com
Computational Modeling: To simulate the dynamic behavior of TPPM-based systems and to help interpret experimental data. nih.gov
The integration of these advanced techniques will provide a more complete understanding of the structure-property relationships in these dynamic materials, paving the way for their application in areas such as responsive coatings, sensors, and drug delivery systems. nih.govmdpi.com
| Characterization Technique | Information Gained | Challenges |
| In-situ Powder X-ray Diffraction (PXRD) | Real-time monitoring of changes in the crystalline structure upon guest uptake/release or temperature changes. | Limited information on amorphous or disordered states; requires specialized equipment. |
| Solid-State Nuclear Magnetic Resonance (NMR) | Probing the local chemical environment and dynamics of the TPPM linker and guest molecules. | Can be complex to interpret for highly dynamic or disordered systems. |
| Molecular Dynamics (MD) Simulations | Predicting the dynamic behavior and structural transitions of TPPM-based frameworks at the atomic level. | Accuracy is dependent on the quality of the force fields used; computationally intensive. |
Exploration of New Applications in Emerging Technologies
The unique structural and dynamic properties of TPPM-based materials open up possibilities for their use in a variety of emerging technologies. While initial research has focused on areas such as gas storage and separation, the future lies in exploring more advanced and specialized applications.
A major challenge is to translate the promising properties observed at the laboratory scale into practical, real-world applications. This will require not only the development of robust and scalable synthesis methods but also a deeper understanding of the long-term stability and performance of these materials under operational conditions.
Future research is expected to explore the following application areas:
Heterogeneous Catalysis: Designing TPPM-based MOFs with accessible and well-defined active sites for use as highly selective and reusable catalysts. mdpi.com
Chemical Sensing: Developing TPPM-based frameworks that exhibit a detectable change in their physical properties (e.g., fluorescence, conductivity) upon interaction with specific analytes.
Optoelectronics: Investigating the potential of TPPM-based materials for applications in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. mdpi.comresearchgate.net
Drug Delivery: Utilizing the porous and dynamic nature of TPPM-based frameworks for the controlled loading and release of therapeutic agents. cd-bioparticles.net
The exploration of these new frontiers will be driven by interdisciplinary collaborations between chemists, materials scientists, and engineers, and holds the promise of developing next-generation materials with significant societal impact.
| Application Area | Potential of TPPM-based Materials | Key Research Challenge |
| Catalysis | High surface area and tunable active sites for selective chemical transformations. | Catalyst stability and deactivation over multiple cycles. |
| Sensing | Porous structure allows for selective binding of analytes, leading to a detectable signal. | Achieving high sensitivity and selectivity in complex environments. |
| Optoelectronics | Tunable electronic properties through functionalization for use in light-emitting or light-harvesting applications. | Improving charge transport and device efficiency. |
| Drug Delivery | Biocompatible and porous frameworks for controlled release of therapeutic molecules. | Ensuring biocompatibility and controlling release kinetics in physiological conditions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Tetrakis(4-(pyridin-4-yl)phenyl)methane (TPPE), and how can structural purity be validated?
- Synthesis : TPPE is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Optimized protocols involve refluxing tetrabrominated precursors with pyridinyl boronic esters under inert conditions (e.g., argon) .
- Purification : Column chromatography with silica gel and recrystallization from DMF/ethanol mixtures are critical for removing unreacted starting materials and Pd residues .
- Structural Validation :
- NMR Spectroscopy : Confirm the absence of residual protons from intermediates (e.g., ¹H NMR peaks for pyridyl protons at δ 8.5–8.7 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD reveals a tetrahedral geometry with C–C bond lengths of ~1.48 Å, consistent with sp³ hybridization at the central carbon .
Q. How can researchers mitigate air sensitivity during TPPE storage and handling?
- Storage : Store under inert gas (argon or nitrogen) at temperatures <15°C to prevent oxidation of pyridyl groups .
- Handling : Use gloveboxes for weighing and transfer. Solutions should be prepared in degassed solvents (e.g., THF or DMF) to avoid moisture-induced degradation .
Advanced Research Questions
Q. What strategies are effective for incorporating TPPE into luminescent metal-organic frameworks (MOFs), and how do coordination modes affect photophysical properties?
- MOF Design : TPPE acts as a tetradentate ligand, coordinating to metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D or 3D frameworks. Solvothermal synthesis at 80–120°C for 24–48 hours yields crystalline products .
- Photophysical Tuning :
- Ligand-Metal Charge Transfer (LMCT) : Zn-TPPE MOFs exhibit blue emission (λem = 450 nm) due to rigidification of the ligand backbone, while Cu-TPPE frameworks show quenching via d-orbital interactions .
- Stokes Shift Analysis : Compare emission spectra of free TPPE (λem = 420 nm) versus MOFs to quantify energy transfer efficiency .
Q. How can TPPE-based materials address contradictions in reported fluorescence quantum yields (ΦF)?
- Experimental Variables : Discrepancies in ΦF (e.g., 0.25–0.45) arise from solvent polarity, aggregation-induced quenching, or incomplete ligand-metal coordination.
- Resolution Methods :
- Lifetime Measurements : Time-resolved fluorescence distinguishes intrinsic ligand emission (τ = 2–4 ns) from excimer formation (τ > 10 ns) .
- DFT Calculations : Simulate HOMO-LUMO gaps to correlate electronic structure with experimental ΦF .
Q. What mechanisms underlie the synergistic valence tautomerism and fluorescence in TPPE-based coordination polymers?
- Valence Tautomerism : In a 2D polymer with semiquinone radicals, TPPE undergoes reversible electron transfer to the metal center, detected via in situ EPR and UV-vis spectroscopy .
- Energy Transfer : Förster resonance energy transfer (FRET) from TPPE (donor) to semiquinone (acceptor) reduces ΦF by 30–40%, validated by transient absorption spectroscopy .
Methodological Considerations
Q. How should researchers analyze conflicting crystallographic data for TPPE derivatives?
- Data Sources : Compare unit cell parameters (e.g., a = 12.7 Å vs. 13.2 Å) from multiple XRD datasets to identify polymorphism or solvent inclusion artifacts .
- Refinement Protocols : Use SHELXL with restraints for disordered pyridyl groups. R-factor convergence below 5% ensures reliability .
Q. What safety protocols are critical for handling TPPE in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
